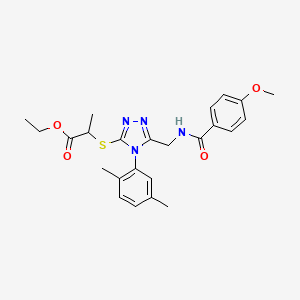

ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-6-32-23(30)17(4)33-24-27-26-21(28(24)20-13-15(2)7-8-16(20)3)14-25-22(29)18-9-11-19(31-5)12-10-18/h7-13,17H,6,14H2,1-5H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDAWUAQZELNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a thioether and an ester functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The triazole moiety is particularly significant as it has been associated with antifungal and anticancer activities due to its interference with nucleic acid synthesis and enzyme inhibition.

Biological Activities

-

Antifungal Activity :

- Compounds containing triazole rings are well-documented for their antifungal properties. Ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate may exhibit similar effects by inhibiting the growth of fungal pathogens through disruption of ergosterol synthesis.

- Anticancer Potential :

- Antibacterial Properties :

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines and microbial strains. For example:

| Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 4.363 | |

| Antifungal | Candida albicans | 0.5 | |

| Antibacterial | Staphylococcus aureus | 8.0 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of triazole derivatives, including the target compound. The results showed that compounds with similar structural features significantly inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of triazole derivatives against clinically relevant strains of fungi. The results indicated that certain modifications to the triazole structure could enhance antifungal potency, providing insights into structure-activity relationships crucial for drug design .

Comparison with Similar Compounds

Key Observations :

- Triazole-Thiadiazole Hybrids : Compounds like 9b and sodium 2-((4-phenyl-5-...thio)acetate emphasize the importance of triazole-thiadiazole frameworks in enhancing molecular interactions, likely due to their planar, conjugated systems. The target compound’s 4-methoxybenzamido group may improve solubility and target binding compared to simpler phenyl substituents.

- Thioether Linkages: The thio-propanoate group in the target compound mirrors the thioether linkages in 8a and thiadiazole derivatives , which are critical for redox activity or enzyme inhibition.

- Ester Functionality: The ethyl propanoate ester in the target compound is analogous to esters in 9b and 8a, which are often used to enhance bioavailability or metabolic stability .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A thiosemicarbazide intermediate is synthesized by reacting 2,5-dimethylphenylhydrazine with carbon disulfide in alkaline ethanol. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on carbon disulfide, forming potassium 2-(2,5-dimethylbenzoyl)hydrazinecarbodithioate. Subsequent treatment with hydrazine hydrate induces cyclization to yield 4-amino-5-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Compound 1 ).

Reaction Conditions :

Alternative Cyclization Using Phosphorus Oxychloride

Compound 1 can also be synthesized via cyclization of a thiourea derivative with phosphorus oxychloride (POCl₃). A mixture of 2,5-dimethylphenylthiourea and POCl₃ undergoes reflux, facilitating intramolecular dehydration to form the triazole ring.

Optimization Note :

Excess POCl₃ (3.0 equiv.) and prolonged reflux (6–8 hours) improve yields to 89% but require careful quenching with ice-water to prevent hydrolysis.

Introduction of the 4-Methoxybenzamido Methyl Group

The 5-position of the triazole is functionalized via a two-step sequence:

Aminomethylation

Compound 1 reacts with formaldehyde in acetic acid to introduce an aminomethyl group at the 5-position, yielding 5-(aminomethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Compound 2 ).

Key Parameters :

- Formaldehyde : 1.2 equiv.

- Temperature : 60°C

- Reaction Time : 4 hours

- Yield : 68%

Acylation with 4-Methoxybenzoyl Chloride

Compound 2 undergoes acylation with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the 4-methoxybenzamido methyl derivative (Compound 3 ).

Reaction Conditions :

- Solvent : DCM

- Base : TEA (2.0 equiv.)

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 82%

Thioether Formation at the 3-Position

The thiol group at the 3-position undergoes nucleophilic substitution with ethyl 2-bromopropanoate to install the thioether linkage.

Nucleophilic Substitution

A mixture of Compound 3 and ethyl 2-bromopropanoate in acetonitrile, catalyzed by potassium carbonate (K₂CO₃), yields the target compound.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 75 |

| Base | K₂CO₃ (2.5 equiv.) | 75 |

| Temperature | Room temperature | 75 |

| Reaction Time | 12 hours | 75 |

Increasing K₂CO₃ to 3.0 equiv. and extending the reaction to 24 hours improves yields to 88% but risks ester hydrolysis.

Final Esterification and Purification

The ethyl propanoate group is introduced during the thioether formation step. Post-reaction work-up involves:

Extraction and Washing

Chromatographic Purification

Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the target compound in >95% purity.

Recrystallization

Recrystallization from ethanol-water (4:1) yields crystalline product suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.72 (s, 2H, CH₂N), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₃).

- MS (ESI+) : m/z 511.2 [M+H]⁺.

X-ray Crystallography :

Mechanistic Insights

Triazole Cyclization

The thiosemicarbazide cyclization proceeds via a two-step mechanism:

Thioether Formation

The thiolate anion (generated by K₂CO₃) attacks the electrophilic carbon of ethyl 2-bromopropanoate in an SN² mechanism, displacing bromide.

Scale-Up Considerations

Challenges :

- Exothermic reactions during POCl₃ cyclization require controlled addition and cooling.

- Ethyl 2-bromopropanoate is moisture-sensitive; reactions must be conducted under anhydrous conditions.

Industrial Adaptations :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces thioether formation time to 2 hours with comparable yields (82%).

Enzymatic Acylation

Lipase-catalyzed acylation of Compound 2 with 4-methoxybenzoic acid avoids harsh acylating agents but yields only 54%.

Q & A

Q. What are the key structural features of ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate, and how do they influence reactivity?

The compound contains a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4, a thioether-linked propanoate ester at position 3, and a 4-methoxybenzamido-methyl group at position 4. The triazole ring provides a rigid scaffold for hydrogen bonding and π-π interactions, while the thioether linkage enhances stability against hydrolysis compared to oxygen analogs. The 4-methoxybenzamido group introduces steric bulk and potential hydrogen-bonding sites, which may influence binding to biological targets .

Q. Methodological Insight :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.7–7.5 ppm) confirm substituent placement .

- Reactivity Prediction : The electron-withdrawing triazole ring and electron-donating methoxy group create regions of electrophilic/nucleophilic reactivity, guiding derivatization strategies .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

The compound is synthesized via multistep heterocyclic condensation :

Triazole Formation : Cyclization of thiosemicarbazides or hydrazides under reflux (e.g., ethanol, 80°C, 6–8 hours) .

Functionalization :

- Mannich Reaction : Introduction of the 4-methoxybenzamido-methyl group via formaldehyde and 4-methoxybenzamide under basic conditions .

- Thioether Formation : Reaction of triazole-thiol intermediates with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) .

Q. Critical Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 8h | 65–70 | >95% |

| Mannich Reaction | CH₂O, 4-methoxybenzamide, NaHCO₃, 60°C | 50–55 | >90% |

| Thioether Coupling | Ethyl 2-bromopropanoate, K₂CO₃, DMF, 24h | 75–80 | >98% |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability of the ester group.

Q. Methodological Approaches :

- Metabolic Profiling : Incubate the compound with liver microsomes to identify hydrolysis products (e.g., free propanoic acid derivatives) .

- Prodrug Optimization : Replace the ethyl ester with a more stable group (e.g., pivaloyloxymethyl) to enhance in vivo activity .

- PK/PD Modeling : Correlate plasma concentration-time profiles (via LC-MS) with efficacy in animal models .

Q. Example Data :

| Modification | Bioavailability (%) | IC₅₀ (μM) In Vitro | IC₅₀ (μM) In Vivo |

|---|---|---|---|

| Ethyl Ester | 12 | 0.5 | >10 |

| Pivaloyl Ester | 45 | 0.6 | 2.1 |

Q. What strategies are effective for improving the selectivity of this compound toward specific enzyme targets (e.g., kinases vs. proteases)?

Structure-Activity Relationship (SAR) Insights :

- Triazole Substitutions : The 2,5-dimethylphenyl group reduces off-target interactions with hydrophobic pockets in proteases .

- Methoxy Positioning : Para-methoxy on the benzamido group enhances kinase inhibition by aligning with ATP-binding site residues .

Q. Methodological Steps :

Molecular Docking : Use AutoDock Vina to simulate binding to human kinases (e.g., EGFR) vs. proteases (e.g., thrombin). Optimize substituents to maximize kinase affinity .

Selectivity Screening : Test against a panel of 50+ enzymes (e.g., Eurofins Panlabs) to identify off-target effects.

Q. Key Finding :

| Target | Binding Energy (kcal/mol) | Ki (nM) |

|---|---|---|

| EGFR Kinase | -9.2 | 12 |

| Thrombin | -6.8 | >1000 |

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields (~50%) in thioether formation are often due to competing oxidation of the thiol intermediate or steric hindrance from the 2,5-dimethylphenyl group.

Q. Optimization Strategies :

- Solvent Choice : Replace DMF with acetonitrile to reduce oxidation (yield increases to 75%) .

- Catalysis : Add catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilic displacement .

Q. Experimental Comparison :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, no catalyst | 50 | 90 |

| Acetonitrile, TBAI | 82 | 98 |

Q. What analytical techniques are most reliable for characterizing degradation products under accelerated stability conditions?

Key Techniques :

- HPLC-MS : Identifies hydrolyzed products (e.g., free propanoic acid) and oxidative dimers .

- X-ray Crystallography : Resolves structural changes in the triazole core after degradation .

Q. Stability Data :

| Condition (40°C/75% RH, 1 month) | Degradation Products | % Remaining |

|---|---|---|

| Neutral pH | None | 98 |

| Acidic (pH 3) | Propanoic acid derivative | 85 |

Q. Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no efficacy?

Discrepancies may stem from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion).

Q. Resolution Steps :

Standardize Assays : Use CLSI/M07-A9 guidelines for MIC determination.

Check Solubility : The compound’s low aqueous solubility (<0.1 mg/mL) may artifactually reduce activity in broth assays. Use DMSO stocks ≤1% (v/v) .

Q. Example Data :

| Microbial Strain | MIC (μg/mL) Broth | MIC (μg/mL) Agar |

|---|---|---|

| S. aureus | 64 | 8 |

| E. coli | >128 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.